(S)-N-benzyl-2-hydroxy-2-phenylacetamide
Overview
Description
(S)-N-benzyl-2-hydroxy-2-phenylacetamide is a chiral compound with significant interest in various scientific fields. It is characterized by its benzyl and phenyl groups attached to a hydroxyacetamide backbone. This compound’s stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-benzyl-2-hydroxy-2-phenylacetamide typically involves the reaction of benzylamine with (S)-2-hydroxy-2-phenylacetic acid. The process can be catalyzed by various agents to ensure the correct stereochemistry is achieved. Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), which facilitate the formation of the amide bond under mild conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of chiral catalysts and advanced purification techniques like crystallization and chromatography ensures the desired enantiomer is obtained in high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions: (S)-N-benzyl-2-hydroxy-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.
Major Products:
Oxidation: Formation of (S)-N-benzyl-2-oxo-2-phenylacetamide.
Reduction: Formation of (S)-N-benzyl-2-amino-2-phenylethanol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(S)-N-benzyl-2-hydroxy-2-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies due to its chiral nature.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of chiral catalysts and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-N-benzyl-2-hydroxy-2-phenylacetamide exerts its effects is primarily through its interaction with specific molecular targets. The hydroxy and amide groups allow it to form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl and phenyl groups contribute to hydrophobic interactions, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- ®-N-benzyl-2-hydroxy-2-phenylacetamide
- N-benzyl-2-hydroxy-2-phenylacetamide (racemic mixture)
- N-benzyl-2-oxo-2-phenylacetamide
Comparison: (S)-N-benzyl-2-hydroxy-2-phenylacetamide is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can result in different biological activities and interactions compared to its ®-enantiomer or racemic mixture. The presence of the hydroxy group also differentiates it from the oxo derivative, influencing its reactivity and binding characteristics.
Properties
IUPAC Name |
(2S)-N-benzyl-2-hydroxy-2-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14(13-9-5-2-6-10-13)15(18)16-11-12-7-3-1-4-8-12/h1-10,14,17H,11H2,(H,16,18)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBKIPKCSOHKOQ-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@H](C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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